BenchChemオンラインストアへようこそ!

1-[(2-chloro-6-fluorophenyl)methoxy]imidazolidine-2,4,5-trione

Lipophilicity Drug-likeness Permeability

1-[(2-chloro-6-fluorophenyl)methoxy]imidazolidine-2,4,5-trione (CAS 339103-96-7) is a mono‑substituted imidazolidine‑2,4,5‑trione derivative bearing a 2‑chloro‑6‑fluorobenzyl ether at the N1 position. This compound belongs to the broader imidazolidinetrione (IZT) pharmacophore class, which has been explored across multiple therapeutic target families including soluble epoxide hydrolase (sEH), pyruvate carboxylase, and cholinergic enzymes.

Molecular Formula C10H6ClFN2O4
Molecular Weight 272.62
CAS No. 339103-96-7
Cat. No. B2447836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2-chloro-6-fluorophenyl)methoxy]imidazolidine-2,4,5-trione
CAS339103-96-7
Molecular FormulaC10H6ClFN2O4
Molecular Weight272.62
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)CON2C(=O)C(=O)NC2=O)F
InChIInChI=1S/C10H6ClFN2O4/c11-6-2-1-3-7(12)5(6)4-18-14-9(16)8(15)13-10(14)17/h1-3H,4H2,(H,13,15,17)
InChIKeyVDAHTPCPOLRTQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(2-Chloro-6-fluorophenyl)methoxy]imidazolidine-2,4,5-trione (CAS 339103-96-7): Chemical Identity and Core Scaffold for Procurement Evaluation


1-[(2-chloro-6-fluorophenyl)methoxy]imidazolidine-2,4,5-trione (CAS 339103-96-7) is a mono‑substituted imidazolidine‑2,4,5‑trione derivative bearing a 2‑chloro‑6‑fluorobenzyl ether at the N1 position. This compound belongs to the broader imidazolidinetrione (IZT) pharmacophore class, which has been explored across multiple therapeutic target families including soluble epoxide hydrolase (sEH), pyruvate carboxylase, and cholinergic enzymes [1]. It is catalogued in PubChem under CID 3830001, with a molecular formula C₁₀H₆ClFN₂O₄, molecular weight 272.62 g·mol⁻¹, calculated logP (XLogP3‑AA) of 1.6, and topological polar surface area (TPSA) of 75.7 Ų [2]. Commercial availability from multiple vendors in purity grades from 90% to 98% supports its use as a procurement‑ready intermediate or screening candidate .

Why In‑Class Imidazolidine‑2,4,5‑triones Cannot Be Interchanged for 1-[(2-Chloro-6-fluorophenyl)methoxy]imidazolidine-2,4,5-trione


Generic substitution within the imidazolidine‑2,4,5‑trione class is not feasible because the N1‑substituent profoundly modulates both the physicochemical profile and the pharmacodynamic behavior of the core scaffold. The 2‑chloro‑6‑fluorobenzyl moiety of the target compound imparts a distinct combination of electronic (σ‑withdrawing effects of ortho‑chloro and ortho‑fluoro) and steric properties that differ substantially from analogs bearing alternative halogenation patterns (e.g., 2,6‑dichloro or 2‑chloro‑4‑fluoro) or unsubstituted benzyl groups. These differences translate into measurable shifts in lipophilicity (logP), hydrogen‑bonding capacity, and metabolic vulnerability [1]. Consequently, procurement decisions based solely on the core IZT scaffold, without accounting for the specific N1‑substitution, risk selecting a compound with divergent solubility, target engagement, or off‑target liability profiles—undermining the reproducibility of chemical biology or drug discovery campaigns.

Quantitative Differentiation Evidence for 1-[(2-Chloro-6-fluorophenyl)methoxy]imidazolidine-2,4,5-trione Against the Nearest Analogs


LogP (XLogP3‑AA) Shift Relative to the 2,6‑Dichloro Analog

The target compound exhibits a computed logP of 1.6 (XLogP3‑AA), which is approximately 0.5 log units lower than the 2,6‑dichloro analog (PubChem CID 16986068, XLogP3‑AA ≈ 2.1) [1][2]. This reduction in lipophilicity, driven by the replacement of one chlorine with a fluorine at the ortho position, is expected to improve aqueous solubility and reduce non‑specific protein binding relative to the dichloro comparator.

Lipophilicity Drug-likeness Permeability

Topological Polar Surface Area (TPSA) and Hydrogen‑Bonding Profile Comparison with the 4‑Fluoro Positional Isomer

The target compound and its 2‑chloro‑4‑fluoro positional isomer (CAS 339103‑93‑4) share the same molecular formula (C₁₀H₆ClFN₂O₄) and TPSA (75.7 Ų). However, the ortho‑fluoro substitution in the target compound introduces a stronger electron‑withdrawing effect adjacent to the benzylic linkage, potentially reducing the electron density on the ether oxygen and enhancing metabolic stability toward O‑dealkylation compared to the para‑fluoro isomer [1]. While direct metabolic stability data are unavailable for either compound, this class‑level inference is supported by well‑established structure‑metabolism relationships for benzyl ethers.

Polar surface area Blood-brain barrier ADME

Synthetic Elaboration Capacity: Mono‑Substitution as a Distinguishing Feature from 1,3‑Disubstituted Analogs

Unlike most biologically characterized imidazolidine‑2,4,5‑triones (which are 1,3‑disubstituted), the target compound retains a free N3‑H position (hydrogen bond donor count = 1) [1]. This enables straightforward late‑stage N3‑functionalization (e.g., alkylation, acylation) to generate focused libraries for SAR exploration. By contrast, 1,3‑disubstituted analogs such as those described in the pyruvate carboxylase inhibitor series (ACS Med. Chem. Lett. 2024) lack this synthetic handle, limiting their utility as divergent intermediate scaffolds [2].

Building block N3-functionalization Library synthesis

Procurement‑Relevant Application Scenarios for 1-[(2-Chloro-6-fluorophenyl)methoxy]imidazolidine-2,4,5-trione


Lead‑Like Fragment and Scaffold for Diversity‑Oriented Synthesis

With a molecular weight of 272.62 Da, logP of 1.6, and a single hydrogen bond donor, the target compound fits within the lead‑like chemical space. Its free N3‑H position serves as a synthetic anchor for alkylation, acylation, or urea formation, enabling parallel synthesis of diverse IZT libraries. This application leverages the compound's mono‑substitution advantage over the extensively characterized 1,3‑disubstituted IZT series, which lack a facile diversification handle [1][2].

Physicochemical Comparator in ADME‑Focused Screening Panels

The compound can serve as a balanced lipophilicity standard (logP 1.6) within a panel of halogen‑substituted benzyl‑imidazolidine‑triones, providing a reference point between the more lipophilic 2,6‑dichloro analog (logP ~2.1) and the more polar unsubstituted benzyl variant. This enables systematic assessment of lipophilicity‑driven effects on permeability, solubility, and metabolic stability in drug discovery programs [1].

Precursor for Positron Emission Tomography (PET) Tracer Development

The presence of a fluorine atom at the ortho position of the benzyl ether makes this compound a candidate for ¹⁸F‑labeling via nucleophilic aromatic substitution, provided suitable leaving groups are introduced. While no specific radiochemistry data exist for this compound, the 2‑chloro‑6‑fluorophenyl motif is a known scaffold for PET tracer development, and the IZT core could confer distinct pharmacokinetic properties relative to other labeled arenes [2].

Quote Request

Request a Quote for 1-[(2-chloro-6-fluorophenyl)methoxy]imidazolidine-2,4,5-trione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.